Ethyl pyridazine-3-carboxylate
Overview
Description
Ethyl pyridazine-3-carboxylate is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms this compound is characterized by an ethyl ester group attached to the third carbon of the pyridazine ring
Mechanism of Action
Target of Action
Ethyl pyridazine-3-carboxylate, like other pyridazine derivatives, has been shown to interact with a range of biological targets . . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of biological processes . For instance, some pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diethyl ethoxymethylenemalonate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-3-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products Formed:
Oxidation: Pyridazine-3-carboxylic acid.
Reduction: Ethyl pyridazine-3-carbinol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl pyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine-3-carboxylic acid: Lacks the ethyl ester group, which can affect its reactivity and solubility.
Mthis compound: Similar structure but with a methyl ester group, which may influence its biological activity.
Pyridazine-4-carboxylate: The carboxylate group is positioned differently on the ring, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific ester functional group, which can be easily modified to create a wide range of derivatives with diverse biological activities. This versatility makes it a valuable compound in medicinal chemistry and industrial applications.
Biological Activity
Ethyl pyridazine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 166.18 g/mol. The presence of the carboxylate group enhances its reactivity and potential interactions with biological targets.
Biological Activities
1. Antimicrobial Activity
this compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. For instance, derivatives of pyridazine have shown significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .
2. Anticancer Properties
The compound's anticancer activity has been highlighted in several studies. A series of 3,6-disubstituted pyridazines, including ethyl pyridazine derivatives, were evaluated for their effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SKOV-3 (ovarian cancer). Some derivatives demonstrated potent cytotoxicity and induced apoptosis in these cell lines, indicating that this compound may serve as a scaffold for developing anticancer drugs .
3. Anti-inflammatory Effects
this compound is also being explored for its anti-inflammatory properties. Compounds in this class have been shown to inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological effects of this compound are mediated through various mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit kinases involved in cancer cell proliferation or inflammatory responses .
- Cell Cycle Arrest: Some studies suggest that ethyl pyridazine derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation and leading to increased apoptosis .
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Induced apoptosis in breast and ovarian cancer cells | |
Anti-inflammatory | Inhibited inflammatory pathways |
Case Study: Anticancer Activity
In a study focusing on the synthesis and evaluation of 3,6-disubstituted pyridazines, ethyl pyridazine derivatives were tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer efficacy compared to standard treatments .
Properties
IUPAC Name |
ethyl pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVOBWNRQYTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560467 | |
Record name | Ethyl pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-10-9 | |
Record name | Ethyl pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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